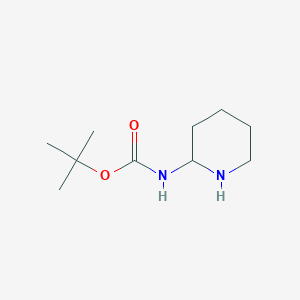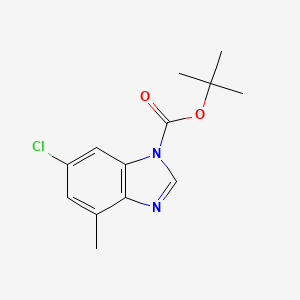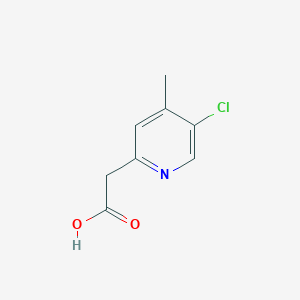
2-Bromo-4-(imidazol-1-yl)pyridine
Übersicht
Beschreibung
2-Bromo-4-(imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-(imidazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to promote the nucleophilic substitution reaction, where the imidazole ring attaches to the pyridine ring at the 4-position, replacing a hydrogen atom.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
2-Bromo-4-(imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions. Common reagents include organometallic compounds and other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Major products from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of new materials with unique electronic or optical properties.
Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Studies: Researchers use this compound to study biological pathways and interactions, particularly those involving imidazole-containing enzymes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(imidazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors, binding to active sites and modulating their activity. The imidazole ring can interact with metal ions or other functional groups, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-(imidazol-1-yl)pyridine can be compared to other similar compounds, such as:
2-Bromo-4-(1H-imidazol-1-yl)pyridine: Similar structure but with different substitution patterns.
4-(1H-imidazol-1-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A fused bicyclic compound with distinct properties and uses.
The uniqueness of this compound lies in its combination of a brominated pyridine ring and an imidazole moiety, which imparts specific reactivity and binding characteristics valuable in various research fields.
Eigenschaften
IUPAC Name |
2-bromo-4-imidazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCZAMFACRLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-bromophenyl)methyl]methanesulfonamide](/img/structure/B3293978.png)



![2,5-dimethoxy-4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3294026.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B3294029.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B3294036.png)



![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)
![[1-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B3294074.png)

![7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B3294081.png)
